1,4-Cyclohexanedimethanol

Descripción general

Descripción

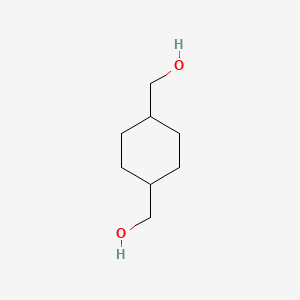

1,4-Cyclohexanedimethanol is a diol, meaning it has two hydroxyl groups (-OH) attached to a cyclohexane ring. This compound is a colorless, low-melting solid that is widely used in the production of polyester resins. It is a mixture of cis and trans isomers, with commercial samples typically having a cis/trans ratio of 30:70 .

Métodos De Preparación

1,4-Cyclohexanedimethanol is primarily produced through the catalytic hydrogenation of dimethyl terephthalate. This process involves two main steps:

Conversion of Dimethyl Terephthalate to Dimethyl 1,4-Cyclohexanedicarboxylate: This step involves the hydrogenation of dimethyl terephthalate using a catalyst such as copper chromite. .

Hydrogenation of Dimethyl 1,4-Cyclohexanedicarboxylate to this compound: In this step, the ester groups are further hydrogenated to hydroxyl groups using conventional copper-based catalysts.

Análisis De Reacciones Químicas

1,4-Cyclohexanedimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Polyester Synthesis

CHDM is primarily used in the production of polyesters. It can be combined with terephthalic acid or dimethyl terephthalate to create high-performance polyester resins. These resins exhibit low melt viscosities, making them easier to process and suitable for applications such as coatings and films. The resulting polyesters are characterized by their excellent chemical resistance, hardness, and flexibility, which are critical for various industrial applications .

Case Study: Powder Coatings

A notable application of CHDM-derived polyesters is in powder coatings. These coatings require materials that can withstand high temperatures while maintaining their structural integrity. The incorporation of CHDM into polyester formulations has been shown to enhance the performance of powder coatings by improving their flow characteristics and adhesion properties .

Photosensitive Resins

CHDM is also utilized in the formulation of photosensitive resins. These materials are crucial in applications such as photolithography and 3D printing. A specific example includes the synthesis of 1,4-cyclohexanedimethanol diglycidyl ether diacrylate, which offers low viscosity and improved weather resistance compared to traditional bisphenol A-type resins. This advancement simplifies the preparation process by reducing the need for additional monomers .

Biocompatible Materials

Recent studies have explored the potential of CHDM in creating biocompatible materials for medical applications. Its chemical properties allow for modifications that enhance compatibility with biological tissues, making it a candidate for drug delivery systems and tissue engineering scaffolds .

Biosynthesis Pathways

Research has indicated that CHDM can be produced through biosynthetic pathways involving genetically modified microorganisms. This approach utilizes renewable feedstocks such as sugars, making the production process more sustainable compared to traditional petrochemical methods . The development of microbial strains capable of synthesizing CHDM opens new avenues for environmentally friendly chemical manufacturing.

Environmental Considerations

The environmental impact of CHDM production and use has been a subject of investigation. Studies have assessed its odor threshold concentrations due to concerns arising from spills and contamination incidents involving related compounds like crude MCHM (4-methylcyclohexane-methanol). Understanding these thresholds is critical for regulatory compliance and public safety .

Mecanismo De Acción

The mechanism by which 1,4-Cyclohexanedimethanol exerts its effects is primarily through its hydroxyl groups. These groups can participate in hydrogen bonding, which influences the physical properties of the polymers and materials it is used in. The molecular targets and pathways involved include interactions with other monomers and catalysts during polymerization reactions .

Comparación Con Compuestos Similares

1,4-Cyclohexanedimethanol can be compared with other similar compounds such as:

Ethylene Glycol: Unlike ethylene glycol, which is a simple diol, this compound has a cyclohexane ring, providing additional rigidity and thermal stability to the polymers it forms.

1,4-Cyclohexanedicarboxylic Acid: This compound is similar in structure but has carboxyl groups instead of hydroxyl groups, making it more suitable for use as a diacid monomer in polyesters.

1,3-Propanediol: While 1,3-Propanediol is also a diol, it lacks the cyclohexane ring, resulting in different physical and chemical properties.

Actividad Biológica

1,4-Cyclohexanedimethanol (CHDM) is a diol compound with the chemical formula and is recognized for its significant applications in the production of polyesters and as an intermediate in various chemical processes. This article aims to provide a comprehensive overview of the biological activity of CHDM, including its synthesis, potential applications, and relevant case studies.

Structure and Isomerism

This compound exists in two isomeric forms: cis and trans. The trans isomer has a higher melting point (67 °C) compared to the cis isomer (43 °C), which influences its utility in industrial applications, particularly in polyester production .

Synthesis Methods

CHDM is typically synthesized through the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. This process involves treating the ester with hydrogen gas under high pressure (around 5000 psi) in the presence of a catalyst such as copper-chromium oxide . The reaction yields a mixture of cis and trans isomers, with the trans form being more desirable for its thermal properties.

Metabolic Pathways

Recent studies have explored the biosynthetic pathways for producing CHDM using microorganisms. These pathways include various enzymes such as p-toluate monooxygenase and p-hydroxymethyl benzoate reductase, which facilitate the conversion of renewable feedstocks like sugars into CHDM . This biotechnological approach not only enhances sustainability but also reduces reliance on fossil fuels.

Toxicological Profile

The toxicological assessment of CHDM indicates that it exhibits low acute toxicity. For instance, studies have shown that the acute oral toxicity in rats exceeds 10,000 mg/kg, suggesting a favorable safety profile for industrial use . Additionally, cytotoxicity tests conducted on cell cultures demonstrate that CHDM does not exhibit significant toxic effects when compared to known toxic substances .

Case Studies

- Polyester Production : A notable application of CHDM is in the production of polyesters. The trans isomer's higher melting point allows for enhanced material properties, making it suitable for fibers used in textiles. The incorporation of CHDM into polyester formulations has been shown to improve mechanical strength and thermal stability .

- Biocompatibility Testing : In medical applications, CHDM has been evaluated for its biocompatibility. A study involving pre-clinical testing of medical devices containing CHDM demonstrated no adverse reactions in systemic toxicity assays or irritation tests on rabbit models . This highlights its potential use in biomedical applications.

- Environmental Impact : Research into the environmental safety of CHDM indicates that it has a low potential for bioaccumulation and toxicity to aquatic life, making it a safer alternative compared to other industrial chemicals .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Study | Description |

|---|---|

| Chemical Formula | |

| Isomeric Forms | Cis (43 °C), Trans (67 °C) |

| Synthesis Method | Hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate |

| Acute Oral Toxicity | >10,000 mg/kg |

| Cytotoxicity | Low toxicity compared to controls |

| Applications | Polyester production, medical devices |

| Environmental Safety | Low bioaccumulation potential |

Propiedades

IUPAC Name |

[4-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMQCDZDWXUDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026712, DTXSID00274143, DTXSID60274144 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

286 °C (cis-isomer), 283 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

166 °C, 330 °F OC | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2814 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0381 at 25 °C/4 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5 (Air = 1) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.08X10-4 mm Hg at 25 °C | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, White waxy solid | |

CAS No. |

105-08-8, 3236-47-3, 3236-48-4 | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedimethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C (cis-isomer), 67 °C (trans-isomer) | |

| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 1,4-Cyclohexanedimethanol?

A1: this compound (CHDM) is a crucial monomer in producing various polymers, particularly polyesters. Its incorporation enhances the properties of these polymers, making them suitable for applications like coatings, inks, adhesives, and thermoplastic elastomers. [, , , , , ]

Q2: Why is the liquid form of CHDM advantageous in industrial applications?

A2: Unlike the solid this compound diacrylate, diacrylate monomers derived from a unique composition of (cis,trans)-1,3/1,4 cyclohexanedimethanol remain liquid at room temperature. This liquid form offers superior solubility in other acrylate monomers and oligomers, making it easier to incorporate into various formulations. []

Q3: How does the presence of the cyclohexyl ring in CHDM-based diacrylates contribute to the properties of UV cured coatings?

A3: The cyclohexyl ring in CHDM-based diacrylates imparts enhanced hardness, scratch resistance, abrasion resistance, and chemical resistance to UV cured coatings compared to commonly used diacrylate monomers. []

Q4: What are the limitations of using commercially available alkoxylated cyclohexanedimethanol diacrylates?

A4: While commercially available alkoxylated cyclohexanedimethanol diacrylates are liquid and soluble in UV curable formulations, the alkoxylation process increases their molecular weight and structural complexity. This leads to reduced crosslink density and lower hardness in the final cured coating. []

Q5: How does the melting point of polyesters derived from trans-1,4-cyclohexanedimethanol compare to those derived from p-xylylene glycol?

A5: Polyesters derived from aromatic dibasic acids and trans-1,4-cyclohexanedimethanol generally exhibit higher melting points compared to analogous polymers prepared from p-xylylene glycol. This difference is attributed to the diol moiety's ability to adopt a slightly contracted conformation in the polyester, leading to a smaller oxygen-oxygen distance compared to those derived from p-xylylene glycol. []

Q6: What is the impact of using cis-1,4-cyclohexanedimethanol instead of the trans isomer in polyester synthesis?

A6: Polyesters synthesized from cis-1,4-cyclohexanedimethanol generally have lower melting points compared to those prepared from the trans isomer due to the lower degree of symmetry in the cis-diol. Interestingly, these polyesters exhibit similar melting points to those prepared from trimethylene glycol, suggesting a comparable influence of the cis-1,4-cyclohexylene ring and a methylene group on the polyester's melting point. []

Q7: What happens when cis- and trans-1,4-cyclohexanedimethanol are copolymerized with terephthalic acid?

A7: Copolymerization of cis- and trans-1,4-cyclohexanedimethanol with terephthalic acid does not result in a minimum melting composition. Instead, the melting point of the resulting copolyester gradually changes depending on the ratio of the two isomers used in the synthesis. []

Q8: Can this compound be incorporated into polyethylene terephthalate (PET), and what are the benefits?

A8: Yes, this compound can be copolymerized with ethylene glycol and terephthalic acid to produce poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG). This incorporation leads to statistically random PETG copolymers with tunable compositions, high thermal stability (above 380 °C), and controllable molecular weights. [, ]

Q9: How does the incorporation of this compound affect the crystallization behavior of PETG copolymers?

A9: The addition of this compound terephthalate (CT) units to PET chains significantly alters the crystallization behavior. While the crystallinity initially decreases with increasing CT content, it rises remarkably as the CT content continues to increase. The rigid structure of the CT unit plays a crucial role in controlling this crystallization behavior. []

Q10: What are the thermal properties of PETG copolymers in comparison to pure PET?

A10: The incorporation of CT units in PETG copolymers leads to significant changes in thermal transitions compared to pure PET. For instance, the glass transition temperature (Tg) increases linearly with increasing CT content, while the melting temperature of crystalline domains depends on the average sequence length of corresponding segments. []

Q11: How does the photostability of PETG copolymers compare to pure PET?

A11: Studies on poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) random copolymers reveal that increasing the this compound (CHDM) content decreases their inherent photostability. While the photooxidation mechanism remains similar to pure PET, the presence of CHDM accelerates the formation of photoproducts like aliphatic alcohol, anhydride, benzoic acid, double bonds, and aliphatic acids as end-groups. []

Q12: How does UV irradiation affect the crosslinking and thermal properties of PETG copolymers?

A12: UV irradiation induces crosslinking in PETG copolymers, leading to an increase in their glass transition temperatures (Tg). This Tg increment is directly proportional to the CHDM content, implying a higher degree of crosslinking with higher CHDM content. []

Q13: Can this compound be used to synthesize biodegradable polymers?

A13: Yes, this compound can be used to synthesize biodegradable polymers. For instance, it can be copolymerized with succinic acid and 1,4-butanediol to create aliphatic/alicyclic copolyesters with adjustable biodegradability and physical properties. [] Additionally, polyoxalate, synthesized from this compound and oxalyl chloride, degrades hydrolytically into non-toxic byproducts. []

Q14: Can this compound be used to create polymers suitable for drug delivery?

A15: Yes, this compound has shown potential in developing drug delivery vehicles. Polyoxalate nanoparticles, synthesized from this compound and oxalyl chloride, have shown biocompatibility, biodegradability, and efficient uptake by macrophages, making them promising candidates for drug delivery. [] Similarly, acid-sensitive poly(cyclohexane-1,4-diyl acetone dimethylene ketal) (PCADK) microparticles, synthesized using this compound, demonstrate controlled degradation in acidic environments like phagosomes, showcasing their potential for targeted intracellular drug delivery. []

Q15: What are the advantages of using this compound in synthesizing polyketal microparticles for drug delivery?

A16: Polyketal microparticles synthesized with this compound offer several advantages for drug delivery: they are acid-sensitive, hydrolyzing into safe and well-characterized byproducts (this compound and acetone), and their synthesis is straightforward, allowing for large-scale production. []

Q16: Are there alternative synthesis routes for this compound?

A17: Yes, alternative synthesis routes for this compound exist. One approach involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and acrylate or fumarate, followed by hydrogenation. [] Another method utilizes waste PET monomer bis(2-hydroxyethylene terephthalate) (BHET) as a starting material, converting it to CHDM via hydrogenation using Pd/C and Cu-based catalysts. []

Q17: What is the role of copper-based catalysts in the production of this compound from waste PET?

A18: Cu-based catalysts, particularly those with Cu+/Cu0 species, have been identified as active sites for the selective hydrogenation of bis(2-hydroxyethylene terephthalate) (BHET) to this compound. This catalytic process offers a sustainable approach to producing CHDM while addressing waste PET management. []

Q18: How does the ratio of cis/trans isomers in this compound impact the properties of resulting copolyesters?

A19: The ratio of cis/trans isomers in this compound plays a crucial role in determining the thermal properties of copolyesters. A higher content of trans-CHDM generally leads to increased glass transition temperatures (Tg) and melting temperatures (Tm) in the resulting copolymers. []

Q19: How does incorporating 2,6-naphthalenedicarboxylic acid alongside this compound affect the properties of copolyesters?

A20: The inclusion of both 2,6-naphthalenedicarboxylic acid (NDA) and this compound (CHDM) in copolyesters leads to enhanced thermal properties, such as higher glass transition temperatures (Tg) compared to poly(ethylene terephthalate) (PET). Increasing the NDA content further improves Tg linearly, while the melting temperature (Tm) initially decreases before rising after reaching a specific NDA concentration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.